2-Ethoxybenzonitrile
Overview
Description
2-Ethoxybenzonitrile is an organic compound with the chemical formula C9H9NO. It is a derivative of benzonitrile, where an ethoxy group is substituted at the second position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethoxybenzonitrile can be synthesized using several methods. One common method involves the reaction of 2-bromobenzonitrile with sodium ethoxide in ethanol. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the ethoxy group .
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of 2-chlorobenzonitrile with ethanol in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-ethoxybenzoic acid.
Reduction: Reduction of the nitrile group can yield 2-ethoxybenzylamine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Sodium ethoxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 2-Ethoxybenzoic acid.
Reduction: 2-Ethoxybenzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-Ethoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the synthesis of biologically active compounds.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxybenzonitrile depends on its application. For instance, in the synthesis of phosphodiesterase inhibitors, it acts as a precursor that undergoes further chemical transformations to yield the active pharmaceutical ingredient. The molecular targets and pathways involved are specific to the final product synthesized from this compound .
Comparison with Similar Compounds
2-Methoxybenzonitrile: Similar structure but with a methoxy group instead of an ethoxy group.
2-Hydroxybenzonitrile: Contains a hydroxyl group instead of an ethoxy group.
2-Chlorobenzonitrile: Contains a chlorine atom instead of an ethoxy group.
Uniqueness: 2-Ethoxybenzonitrile is unique due to its ethoxy group, which imparts different chemical reactivity and physical properties compared to its analogs. This makes it particularly useful in specific synthetic applications where the ethoxy group is required .
Properties
IUPAC Name |
2-ethoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-11-9-6-4-3-5-8(9)7-10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTLCLWOCYLDHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341919 | |
Record name | 2-Ethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6609-57-0 | |
Record name | 2-Ethoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6609-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.391 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do the structural features of 2-Ethoxybenzonitrile make it suitable for use in solar cells?
A1: Research suggests that the structure of this compound, specifically the presence of the nitro group, plays a crucial role in its electronic properties. [] Computational studies using Density Functional Theory (DFT) reveal that the nitro group influences the molecule's electron density distribution. This influence enhances the molecule's ability to absorb light in the visible and near-UV regions, a critical requirement for effective dye sensitizers in solar cells. []
Q2: Can you elaborate on the electron transfer process involving this compound in a solar cell?
A2: Absolutely. The process involves the excitation of this compound upon absorbing light energy. This excitation triggers an electron transfer from the excited dye molecule to the conduction band of a semiconductor, typically titanium dioxide (TiO2), which is commonly used in these types of solar cells. [] This electron injection process is what ultimately generates an electrical current.
Q3: Beyond solar cells, are there other applications where the properties of this compound are being investigated?
A3: Yes, this compound serves as a key starting material in the synthesis of Vardenafil, a medication classified as a phosphodiesterase-5 (PDE5) inhibitor. [] This particular application highlights the versatility of this compound as a building block in pharmaceutical synthesis.
Q4: Are there any studies on the conformational behavior of this compound?
A4: Research has explored the stable conformations of this compound using spectroscopic techniques. [] While the specific details require further investigation within the referenced paper, understanding the preferred shapes and orientations of this molecule is crucial for predicting its behavior in various chemical environments.
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